1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde
Overview
Description
1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is distinguished by the presence of two chlorine atoms on the phenyl ring and two methyl groups on the pyrrole ring, along with an aldehyde functional group at the 3-position of the pyrrole ring. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichlorobenzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction typically proceeds via a condensation mechanism, where the aldehyde group of 2,5-dichlorobenzaldehyde reacts with the nitrogen atom of 2,5-dimethylpyrrole, followed by cyclization to form the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to enhance yield and purity.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents (e.g., ethanol, dichloromethane), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate these derivatives to develop new therapeutic agents.
Medicine: The compound and its derivatives are explored for their potential use in drug discovery and development. Their ability to interact with specific biological targets makes them candidates for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde and its derivatives depends on their specific biological targets and pathways. For example, derivatives with antimicrobial activity may inhibit bacterial cell wall synthesis or disrupt membrane integrity. Anticancer derivatives may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways. The molecular targets and pathways involved vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-carboxylic acid:
1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-methanol:
1-(2,5-Dichlorophenyl)-2,5-dimethyl-1h-pyrrole-3-imine: This compound features an imine group, which can participate in different types of chemical reactions compared to the aldehyde group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-5-10(7-17)9(2)16(8)13-6-11(14)3-4-12(13)15/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAJEOLBXDGTPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366456 | |
Record name | 1-(2,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568543-96-4 | |
Record name | 1-(2,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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